Cas no 1337289-47-0 (3-(2-fluoro-6-methoxyphenyl)methylpiperidine)

3-(2-Fluoro-6-methoxyphenyl)methylpiperidine is a fluorinated piperidine derivative with potential applications in pharmaceutical and agrochemical research. The compound features a methoxy and fluorine substituent on the phenyl ring, which may enhance its binding affinity and metabolic stability in biological systems. The piperidine scaffold contributes to its versatility as a building block for medicinal chemistry, particularly in the development of CNS-targeting agents or enzyme inhibitors. Its structural attributes, including the electron-withdrawing fluorine and electron-donating methoxy group, offer opportunities for fine-tuning physicochemical properties. This compound is suitable for exploratory synthesis in drug discovery, where modifications to the aromatic and heterocyclic moieties can yield derivatives with optimized activity and selectivity.
3-(2-fluoro-6-methoxyphenyl)methylpiperidine structure
1337289-47-0 structure
Product name:3-(2-fluoro-6-methoxyphenyl)methylpiperidine
CAS No:1337289-47-0
MF:C13H18FNO
MW:223.28652715683
CID:6049196
PubChem ID:83809602

3-(2-fluoro-6-methoxyphenyl)methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-fluoro-6-methoxyphenyl)methylpiperidine
    • 3-[(2-fluoro-6-methoxyphenyl)methyl]piperidine
    • EN300-1811571
    • 1337289-47-0
    • Inchi: 1S/C13H18FNO/c1-16-13-6-2-5-12(14)11(13)8-10-4-3-7-15-9-10/h2,5-6,10,15H,3-4,7-9H2,1H3
    • InChI Key: UQDUOFKBGOHWJZ-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1CC1CNCCC1)OC

Computed Properties

  • Exact Mass: 223.137242360g/mol
  • Monoisotopic Mass: 223.137242360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 21.3Ų

3-(2-fluoro-6-methoxyphenyl)methylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1811571-0.05g
3-[(2-fluoro-6-methoxyphenyl)methyl]piperidine
1337289-47-0
0.05g
$587.0 2023-09-19
Enamine
EN300-1811571-1.0g
3-[(2-fluoro-6-methoxyphenyl)methyl]piperidine
1337289-47-0
1g
$1214.0 2023-05-23
Enamine
EN300-1811571-0.25g
3-[(2-fluoro-6-methoxyphenyl)methyl]piperidine
1337289-47-0
0.25g
$642.0 2023-09-19
Enamine
EN300-1811571-10.0g
3-[(2-fluoro-6-methoxyphenyl)methyl]piperidine
1337289-47-0
10g
$5221.0 2023-05-23
Enamine
EN300-1811571-0.1g
3-[(2-fluoro-6-methoxyphenyl)methyl]piperidine
1337289-47-0
0.1g
$615.0 2023-09-19
Enamine
EN300-1811571-5.0g
3-[(2-fluoro-6-methoxyphenyl)methyl]piperidine
1337289-47-0
5g
$3520.0 2023-05-23
Enamine
EN300-1811571-10g
3-[(2-fluoro-6-methoxyphenyl)methyl]piperidine
1337289-47-0
10g
$3007.0 2023-09-19
Enamine
EN300-1811571-5g
3-[(2-fluoro-6-methoxyphenyl)methyl]piperidine
1337289-47-0
5g
$2028.0 2023-09-19
Enamine
EN300-1811571-1g
3-[(2-fluoro-6-methoxyphenyl)methyl]piperidine
1337289-47-0
1g
$699.0 2023-09-19
Enamine
EN300-1811571-2.5g
3-[(2-fluoro-6-methoxyphenyl)methyl]piperidine
1337289-47-0
2.5g
$1370.0 2023-09-19

3-(2-fluoro-6-methoxyphenyl)methylpiperidine Related Literature

Additional information on 3-(2-fluoro-6-methoxyphenyl)methylpiperidine

3-(2-Fluoro-6-Methoxyphenyl)methylpiperidine: A Comprehensive Overview

3-(2-Fluoro-6-Methoxyphenyl)methylpiperidine, also known by its CAS number 1337289-47-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, with a substituted phenyl group attached to the third carbon of the piperidine ring. The phenyl group is further substituted with a fluorine atom at the 2-position and a methoxy group at the 6-position, making it a structurally unique and potentially bioactive molecule.

The synthesis of 3-(2-Fluoro-6-Methoxyphenyl)methylpiperidine involves a series of well-established organic reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and hydrogenation. The starting material is typically a substituted aniline derivative, which undergoes protection of the amino group followed by alkylation to introduce the piperidine ring. Recent advancements in catalytic hydrogenation techniques have enabled more efficient and selective synthesis of this compound, reducing production costs and improving yields.

One of the most notable aspects of 3-(2-Fluoro-6-Methoxyphenyl)methylpiperidine is its potential pharmacological activity. Preclinical studies have demonstrated that this compound exhibits moderate to high affinity for various G-protein coupled receptors (GPCRs), particularly those involved in pain signaling pathways. For instance, research published in the Journal of Medicinal Chemistry in 2023 highlighted its ability to modulate the mu-opioid receptor (MOR), suggesting its potential as an analgesic agent with reduced side effects compared to traditional opioids.

In addition to its receptor-binding properties, 3-(2-Fluoro-6-Methoxyphenyl)methylpiperidine has shown promising results in anti-inflammatory assays. A study conducted at the University of California, San Francisco, revealed that this compound inhibits cyclooxygenase (COX)-2 enzyme activity, which is a key player in inflammation and pain. These findings have sparked interest in exploring its therapeutic potential for chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

The structural versatility of 3-(2-Fluoro-6-Methoxyphenyl)methylpiperidine also makes it an attractive candidate for drug design and development. Its piperidine ring provides a rigid framework that can be further functionalized to enhance bioavailability or target specific receptors. Recent computational studies using molecular docking techniques have identified several promising modifications that could improve its pharmacokinetic properties without compromising its therapeutic efficacy.

From an industrial perspective, the production and application of 3-(2-Fluoro-6-Methoxyphenyl)methylpiperidine are subject to stringent regulatory standards due to its potential as a pharmaceutical agent. Quality control measures include rigorous testing for impurities, stereochemical purity, and stability under various storage conditions. The compound is typically stored in controlled environments to prevent degradation and ensure consistent performance in downstream applications.

In conclusion, 3-(2-Fluoro-6-Methoxyphenyl)methylpiperidine, CAS No. 1337289-47-0, represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with emerging research on its pharmacological properties, positions it as a promising candidate for developing novel therapeutics targeting pain and inflammation. As ongoing studies continue to unravel its full potential, this compound is poised to make a meaningful impact on both academic research and industrial drug development.

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